molecular formula C14H21NO B1599449 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol CAS No. 351370-67-7

2-(1-Benzylpyrrolidin-3-yl)propan-2-ol

Cat. No. B1599449
CAS RN: 351370-67-7
M. Wt: 219.32 g/mol
InChI Key: BESBVPBWOJMGFI-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrrolidin-3-yl)propan-2-ol, commonly known as BPAP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. BPAP is a chiral compound that belongs to the class of psychoactive drugs known as eugeroics, which are substances that promote wakefulness and alertness.

Mechanism Of Action

The exact mechanism of action of BPAP is not fully understood, but it is believed to act on the dopamine and noradrenaline systems in the brain. BPAP has been shown to increase the release of dopamine and noradrenaline, which are neurotransmitters that play a key role in regulating wakefulness and attention.
Biochemical and Physiological Effects:
BPAP has been shown to have a number of biochemical and physiological effects. In animal studies, BPAP has been shown to increase locomotor activity and reduce fatigue. BPAP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

BPAP has several advantages for use in lab experiments. It is relatively stable and can be easily synthesized using a variety of methods. BPAP is also highly selective for the dopamine and noradrenaline systems, making it a useful tool for studying these neurotransmitter systems. However, BPAP is a psychoactive compound and may have potential side effects, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on BPAP. One area of interest is the potential use of BPAP in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the potential use of BPAP as a cognitive enhancer, particularly in individuals with cognitive impairments. Additionally, further research is needed to fully understand the mechanism of action of BPAP and its potential side effects.

Scientific Research Applications

BPAP has been the subject of numerous scientific studies, primarily focusing on its potential therapeutic applications. Research has shown that BPAP may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. BPAP has also been shown to improve cognitive function and memory in animal studies.

properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2,16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESBVPBWOJMGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426005
Record name 2-(1-benzylpyrrolidin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzylpyrrolidin-3-yl)propan-2-ol

CAS RN

351370-67-7
Record name 2-(1-benzylpyrrolidin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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